![molecular formula C15H19NO2 B1529181 2-苄基-2-氮杂双环[3.1.1]庚烷-1-甲酸甲酯 CAS No. 1392803-59-6](/img/structure/B1529181.png)

2-苄基-2-氮杂双环[3.1.1]庚烷-1-甲酸甲酯

描述

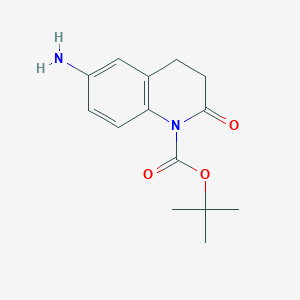

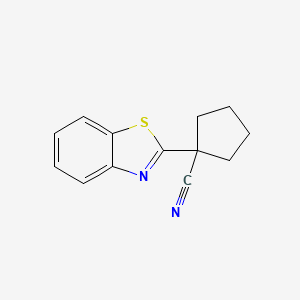

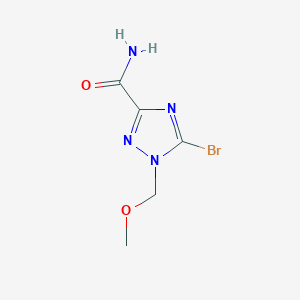

“Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate” is a chemical compound with the molecular formula C15H19NO2 . It is a part of the heterocyclic building blocks in chemistry . The compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate” is represented by the SMILES stringO=C(O)C1(C2)N(CC3=CC=CC=C3)CCC2C1 . This indicates the presence of a carboxylate group attached to a bicyclic heptane structure, which is further substituted with a benzyl group . Physical And Chemical Properties Analysis

“Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate” is a solid compound . Its molecular weight is 245.32 . Unfortunately, other physical and chemical properties such as boiling point and solubility were not available in the sources I found.科学研究应用

Drug Discovery and Pharmaceutical Applications

The unique structure of Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate, which includes a nitrogen-containing heterocycle, makes it a valuable scaffold in drug discovery . This compound can serve as a key synthetic intermediate in the total synthesis of various bioactive molecules. Its potential for creating new pharmacological agents is significant, particularly in the development of treatments for neurological disorders due to its structural similarity to compounds that show affinity for neuronal nicotinic acetylcholine receptors .

Synthesis of Bioactive Molecules

Researchers utilize this compound in the synthesis of bioactive molecules, especially those with potential therapeutic effects . The bicyclic architecture of this compound provides a versatile framework that can be modified to produce a wide range of bioactive derivatives. These derivatives could lead to the discovery of new drugs with improved efficacy and reduced side effects.

Biomass Valorization

The compound is also being explored in the context of biomass valorization . Scientists are investigating its use in photochemical transformations to derive value from biomass-derived compounds. This approach is part of a broader effort to develop sustainable methods for producing valuable chemicals from renewable resources.

Development of Synthetic Methodologies

Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate plays a role in the development of new synthetic methodologies . Its complex structure challenges chemists to devise innovative synthetic routes, which can lead to advancements in organic synthesis techniques. These new methodologies may offer more efficient, cost-effective, and environmentally friendly ways to produce complex organic compounds.

Flow Chemistry Applications

The compound’s potential extends to flow chemistry applications . Researchers are exploring its use in continuous-flow processes, which can provide several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. This can significantly enhance the production of pharmaceuticals and fine chemicals.

Total Synthesis of Natural Products

Due to its structural complexity, Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate is used in the total synthesis of natural products . It can act as an intermediate or a key building block in the synthesis of complex natural compounds, which often possess potent biological activities. The ability to synthesize these compounds in the lab is crucial for studying their properties and potential uses.

安全和危害

属性

IUPAC Name |

methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-14(17)15-9-13(10-15)7-8-16(15)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZONIRHOBLKYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)CCN2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/structure/B1529107.png)

![2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride](/img/structure/B1529108.png)

![1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1529115.png)